molecular formula C20H29N3O4 B7180532 N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-2-[(2-phenoxyacetyl)amino]acetamide

N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-2-[(2-phenoxyacetyl)amino]acetamide

Cat. No.: B7180532
M. Wt: 375.5 g/mol
InChI Key: ZVYKDRFZVMUMRN-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-2-[(2-phenoxyacetyl)amino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, an oxolane moiety, and a phenoxyacetyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-2-[(2-phenoxyacetyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c24-19(12-21-20(25)15-27-18-4-2-1-3-5-18)22-17-6-9-23(10-7-17)13-16-8-11-26-14-16/h1-5,16-17H,6-15H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYKDRFZVMUMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CNC(=O)COC2=CC=CC=C2)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-2-[(2-phenoxyacetyl)amino]acetamide typically involves multiple steps, starting with the preparation of the piperidine and oxolane intermediates. One common method involves the reaction of piperidine with oxolane-3-carboxaldehyde under acidic conditions to form the oxolan-3-ylmethylpiperidine intermediate. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-2-[(2-phenoxyacetyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Halogenated reagents like bromine (Br₂) or chlorine (Cl₂)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-2-[(2-phenoxyacetyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-2-[(2-phenoxyacetyl)amino]acetamide involves its interaction with specific molecular targets within the cell. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-2-[(2-phenoxyacetyl)amino]acetamide
  • 1-Boc-4-aminopiperidine-4-carboxylic acid
  • tert-Butylamine

Uniqueness

This compound is unique due to its combination of a piperidine ring, oxolane moiety, and phenoxyacetyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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